molecular formula C9H9BrO2 B181663 3-(3-bromophenyl)propanoic Acid CAS No. 42287-90-1

3-(3-bromophenyl)propanoic Acid

Cat. No. B181663
CAS No.: 42287-90-1
M. Wt: 229.07 g/mol
InChI Key: DWKWMFSWLCIMKI-UHFFFAOYSA-N
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Patent
US07973042B2

Procedure details

A suspension of 1.84 g (8 mmol) of 3-(3-bromophenyl)propionic acid and 0.91 g (24 mmol) of sodium borohydride in 20 ml of THF, cooled to 0° C., is admixed in small portions with 3.2 ml (25 mmol) of trifluoroborane-diethyl ether complex. Stirring is continued in the cold for 1 hour, and then at ambient temperature for 16 hours. The reaction mixture is cooled to 0° C. and neutralized to a pH of 7˜8 by adding a 1N solution of aqueous sodium hydroxide. It is concentrated under reduced pressure and then the residue is taken up in water. It is extracted with dichloromethane and dried over sodium sulphate. Following filtration, the organic phase is concentrated under reduced pressure. This gives 1.62 g (7.53 mmol) of product in the form of an oil, which is used as it is in the following step.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
1.62 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10](O)=[O:11])[CH:5]=[CH:6][CH:7]=1.[BH4-].[Na+].[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CCC(=O)O
Name
Quantity
0.91 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
product
Quantity
1.62 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cold for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0° C. and neutralized to a pH of 7˜8
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
It is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1C=C(C=CC1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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